1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole
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Overview
Description
1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a tert-butyl group, a chlorostyryl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the tert-butyl, benzyl, and chlorostyryl groups through various substitution reactions. Key steps may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the tert-butyl group: This can be done using tert-butyl halides in the presence of a base.
Attachment of the benzyl group: This step often involves the use of benzyl halides under nucleophilic substitution conditions.
Addition of the chlorostyryl group: This can be achieved through a Heck reaction or similar coupling reactions involving styryl halides and chlorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorostyryl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Tert-butyl)benzyl)-2-(2-methylstyryl)-1H-1,3-benzimidazole
- 1-(4-(Tert-butyl)benzyl)-2-(2-bromostyryl)-1H-1,3-benzimidazole
- 1-(4-(Tert-butyl)benzyl)-2-(2-fluorostyryl)-1H-1,3-benzimidazole
Uniqueness
1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is unique due to the presence of the chlorostyryl group, which can impart distinct chemical and biological properties compared to its analogs. The tert-butyl group also contributes to its steric and electronic characteristics, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2/c1-26(2,3)21-15-12-19(13-16-21)18-29-24-11-7-6-10-23(24)28-25(29)17-14-20-8-4-5-9-22(20)27/h4-17H,18H2,1-3H3/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGLJAASWLGPD-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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